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Compound of Interest

Compound Name: 4-Chloro-2,6-dimethylaniline

Cat. No.: B043096 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-Chloro-2,6-dimethylaniline (CAS No: 24596-18-7). The information presented

herein is intended to support research and development activities by providing detailed nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside

relevant experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 4-Chloro-2,6-
dimethylaniline.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.88 s 2H Ar-H

3.72 br s 2H -NH₂

2.18 s 6H -CH₃

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

142.1 C-NH₂

129.2 Ar-C

122.9 Ar-C

122.0 C-Cl

17.6 -CH₃

Table 3: Infrared (IR) Spectroscopic Data (Liquid Film)
Wavenumber (cm⁻¹) Interpretation

3479, 3389 N-H stretch

2922 C-H stretch (aliphatic)

1622 N-H bend

1475 C=C stretch (aromatic)

851 C-H bend (aromatic)

Table 4: Mass Spectrometry (MS) Data (GC-MS)
m/z Relative Intensity (%) Assignment

157 34 [M+2]⁺

155 100 [M]⁺

140 85 [M-CH₃]⁺

120 15 [M-Cl]⁺

105 20 [M-CH₃-Cl]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 4-Chloro-2,6-dimethylaniline was prepared by dissolving approximately 10-20

mg of the solid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was

transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR

spectrometer. The chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (δ 0.00).

Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small

amount of the solid 4-Chloro-2,6-dimethylaniline was placed directly onto the diamond crystal

of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range

of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the

sample analysis and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of 4-Chloro-2,6-dimethylaniline was prepared in a volatile organic solvent

such as dichloromethane or ethyl acetate. The analysis was performed on a Gas

Chromatograph coupled to a Mass Spectrometer (GC-MS). A capillary column suitable for the

separation of aromatic amines was used. The oven temperature was programmed to start at a

low temperature and ramp up to a higher temperature to ensure good separation. The mass

spectrometer was operated in electron ionization (EI) mode.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4-Chloro-2,6-dimethylaniline.
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General Workflow for Spectroscopic Analysis
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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